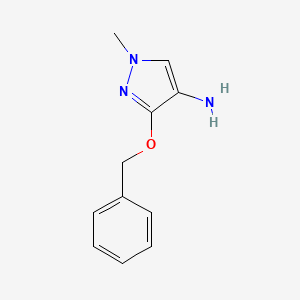

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyloxy group at position 3, a methyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)acetophenone with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used.

Substitution: Reagents like nitrating agents (e.g., nitric acid) and acylating agents (e.g., acetic anhydride) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine and its derivatives have various applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies. The presence of the benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.

Scientific Research Applications

This compound is a pyrazole derivative that has applications in the following areas:

Medicinal Chemistry It is used as a building block for synthesizing potential pharmaceutical agents. For example, novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles have been synthesized and evaluated for their ACE inhibitory activity . It is also used in the synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as antioxidant and antitumor agents .

Organic Synthesis It serves as an intermediate in synthesizing more complex organic molecules. For instance, it is used in synthesizing small molecules bearing a benzyloxy group that act as potent MAO-B inhibitors .

Biological Studies The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Monoamine Oxidase-B (MAO-B) Inhibition

Small molecules with benzyloxy side chains have demonstrated potent MAO-B inhibition . Introducing different substituents to the benzyloxy group of compound 10a to study the possible effects on MAO inhibition, compounds 10b–g were synthesized . Interestingly, those substituted at the para-position were more potent than those substituted at the corresponding meta-position, consistent with compounds 9b–g . Additionally, compared to compound 10a , compounds 10f and 10g with an electron-donating group showed a slight decrease in MAO-B inhibition .

Compounds 9e and 10e were preincubated with MAO-B over different time periods (0–60 min) at a concentration of twofold the IC50. The results demonstrated that compounds 9e and 10e were not time-dependent inhibitors of MAO-B .

Glycine Transporter 1 (GlyT1) Inhibition

A novel glycine transporter 1 (GlyT1) inhibitor was designed to enhance its inhibitory activity . Starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (2, SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .

Angiotensin Converting Enzyme (ACE) Inhibitory Activity

A series of novel 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles were synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activity .

hMAO inhibitory activities of the synthesized compounds

| Compounds | R | MAO-A inhibition (%) | MAO-B IC50 (μM) | Selectivity index |

|---|---|---|---|---|

| 9a | — | 23 | 2.73 ± 0.08 | >36.6 |

| 9b | 3-F | 37 | 1.06 ± 0.18 | >94.3 |

| 9c | 4-F | 31 | 0.58 ± 0.12 | >172.4 |

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(Benzyloxy)pyridin-2-amine: This compound shares a similar benzyloxy group but differs in the core structure, which is a pyridine ring instead of a pyrazole ring.

1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound has a similar pyrazole core but with different substituents.

Uniqueness

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group, a methyl group, and an amine group on the pyrazole ring makes it a versatile compound for various applications.

Biological Activity

3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a benzyloxy group on the pyrazole ring. The initial step often includes protecting the phenolic group using benzyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) . The compound's structure contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to their active sites or modulating receptor signaling pathways .

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity and increase autophagy in cancer cells, suggesting a potential mechanism for their anticancer effects .

Case Studies and Research Findings

Pharmacological Activities

This compound has been investigated for various pharmacological activities:

- Antiviral Activity : Similar compounds have shown promising antiviral properties, suggesting that this class may also exhibit such effects .

- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are critical in inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of 1-methyl-1H-pyrazol-4-amine with benzyl chloride under basic conditions. For example:

- Reagents : Benzyl chloride, sodium hydride (base), dimethylformamide (DMF) as solvent.

- Conditions : Reaction at 60–80°C for 6–12 hours.

- Workup : Purification via column chromatography or recrystallization.

This method leverages the reactivity of the pyrazole amine group toward alkylation . Alternative routes may use Mitsunobu or Ullmann coupling for sterically hindered substrates.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., benzyloxy and methyl groups).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute structural determination (using programs like SHELXL for refinement) .

- Elemental Analysis : To validate purity and stoichiometry.

Q. What solvents and reaction conditions are optimal for functionalizing the pyrazole core?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for alkylation or arylation due to their ability to stabilize transition states. For example:

- Substitution Reactions : Use NaH or K2CO3 as bases at 50–80°C.

- Oxidation/Reduction : H2O2/acetic acid for oxidation; LiAlH4 for amine reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Systematic optimization involves:

- Temperature Gradients : Testing 50–100°C to balance reaction rate and side-product formation.

- Catalyst Screening : Transition metals (e.g., CuBr for Ullmann coupling) may enhance cross-coupling efficiency .

- Solvent Effects : Solvents like THF or acetonitrile can reduce byproducts in sensitive reactions.

DOE (Design of Experiments) frameworks are recommended for multivariable analysis .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and calorimetry.

- Structural Analysis : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .

- Metabolic Stability Tests : Assess if metabolite interference skews activity readings .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations are used to model binding to receptors like GPCRs or kinases. Key steps:

- Ligand Preparation : Optimize 3D geometry using DFT (e.g., B3LYP/6-31G* basis set).

- Binding Affinity Scoring : MM-GBSA or free-energy perturbation for quantitative estimates.

- Validation : Compare computational results with SPR (surface plasmon resonance) data .

Q. How to design experiments for elucidating the mechanism of action?

- Methodological Answer : A multi-pronged approach is essential:

- Target Deconvolution : Use siRNA screens or CRISPR-Cas9 knockouts to identify critical pathways.

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) to map inhibitory activity.

- Cellular Imaging : Track subcellular localization via fluorescence tagging .

Q. Research Gaps and Future Directions

- Stereochemical Impact : The effect of pyrazole ring conformation on bioactivity remains underexplored.

- In Vivo Efficacy : Limited data on pharmacokinetics and toxicity profiles in animal models.

- Material Science Applications : Potential as a ligand in catalysis or MOFs (metal-organic frameworks) warrants study .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-methyl-3-phenylmethoxypyrazol-4-amine |

InChI |

InChI=1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |

InChI Key |

WROMKWWISDJDFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.